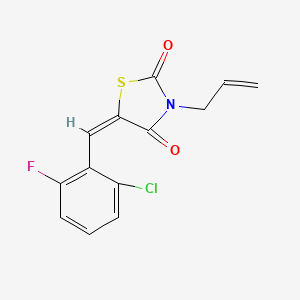
3-allyl-5-(2-chloro-6-fluorobenzylidene)-1,3-thiazolidine-2,4-dione
Übersicht
Beschreibung
3-allyl-5-(2-chloro-6-fluorobenzylidene)-1,3-thiazolidine-2,4-dione, also known as CF3, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. The compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Wirkmechanismus
The mechanism of action of 3-allyl-5-(2-chloro-6-fluorobenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood, but studies have shown that the compound inhibits the activity of enzymes such as topoisomerase II and DNA polymerase, which are involved in DNA replication and cell division. 3-allyl-5-(2-chloro-6-fluorobenzylidene)-1,3-thiazolidine-2,4-dione also induces oxidative stress and activates the p38 MAPK signaling pathway, which leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
3-allyl-5-(2-chloro-6-fluorobenzylidene)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects, including the induction of oxidative stress, the activation of the p38 MAPK signaling pathway, and the inhibition of enzymes involved in DNA replication and cell division. The compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as exhibit antiviral and antibacterial activities.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-allyl-5-(2-chloro-6-fluorobenzylidene)-1,3-thiazolidine-2,4-dione is its potential pharmacological properties, which make it a promising candidate for drug development. However, the compound has limitations in lab experiments, including its low solubility in water and its instability in acidic conditions.
Zukünftige Richtungen
For 3-allyl-5-(2-chloro-6-fluorobenzylidene)-1,3-thiazolidine-2,4-dione research include the development of more efficient synthesis methods, the elucidation of its mechanism of action, and the evaluation of its pharmacological properties in vivo. Further studies are also needed to investigate the potential use of 3-allyl-5-(2-chloro-6-fluorobenzylidene)-1,3-thiazolidine-2,4-dione in drug development for cancer, viral, and bacterial infections.
Wissenschaftliche Forschungsanwendungen
3-allyl-5-(2-chloro-6-fluorobenzylidene)-1,3-thiazolidine-2,4-dione has been studied for its potential pharmacological properties, including its anticancer, antiviral, and antibacterial activities. Studies have shown that 3-allyl-5-(2-chloro-6-fluorobenzylidene)-1,3-thiazolidine-2,4-dione inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. The compound has also been shown to have antiviral activity against herpes simplex virus type 1 and 2, as well as antibacterial activity against Staphylococcus aureus.
Eigenschaften
IUPAC Name |
(5E)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO2S/c1-2-6-16-12(17)11(19-13(16)18)7-8-9(14)4-3-5-10(8)15/h2-5,7H,1,6H2/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOPYCSWYZDTCJ-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=C(C=CC=C2Cl)F)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C2=C(C=CC=C2Cl)F)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



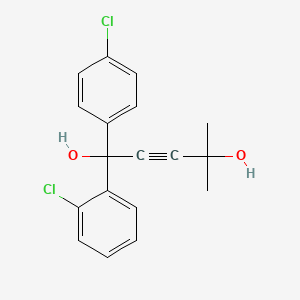
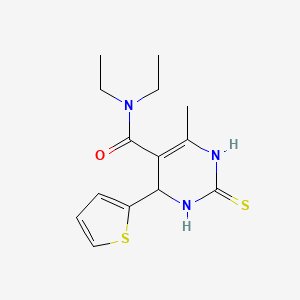
![3-[(4-chlorophenyl)sulfonyl]-1-(3-ethoxypropyl)-2-imino-1,2-dihydro-5H-dipyrido[1,2-a:2',3'-d]pyrimidin-5-one](/img/structure/B4058811.png)
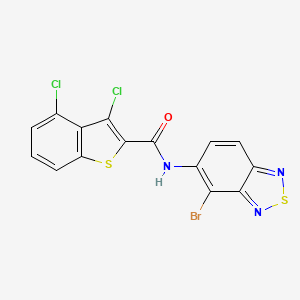
![5-allyl-3-[(3-bromobenzyl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4058828.png)
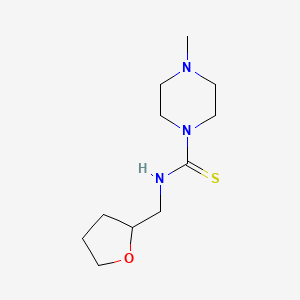
![N-{4-[(butylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide](/img/structure/B4058854.png)
![1-isopropoxy-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4058865.png)
![N-{1-[1-(3-isoxazolylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4058878.png)
![4-[3-methyl-4-(4-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B4058884.png)
![3-[1-(2-hydroxybenzyl)-4-piperidinyl]-N-phenylpropanamide](/img/structure/B4058885.png)
amino]-2,4-dimethyl-N-4-pyridinylbenzenesulfonamide](/img/structure/B4058900.png)

![N-{1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4058915.png)